molecular formula C18H16N2O3S2 B2649213 2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 898433-87-9

2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2649213
CAS No.: 898433-87-9
M. Wt: 372.46
InChI Key: CSIYOOPXIBAMFU-UHFFFAOYSA-N
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Description

2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethanesulfonyl group and a 4-phenyl-1,3-thiazol-2-yl moiety

Scientific Research Applications

2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Future Directions

Thiazole compounds continue to be an area of active research due to their wide range of biological activities. Future work will likely focus on the design and development of new thiazole derivatives with improved efficacy and safety profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-phenyl-1,3-thiazol-2-yl intermediate, which is then coupled with benzamide under specific conditions. The ethanesulfonyl group is introduced through sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonyl group or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines or modified benzamides.

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
  • 4-(4-methyl-1,3-thiazol-2-yl)phenol
  • 2-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide

Uniqueness

2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanesulfonyl group, in particular, can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-ethylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-2-25(22,23)16-11-7-6-10-14(16)17(21)20-18-19-15(12-24-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIYOOPXIBAMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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